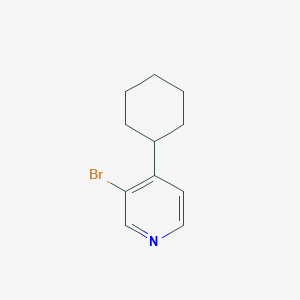

3-Bromo-4-cyclohexylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrN |

|---|---|

Molecular Weight |

240.14 g/mol |

IUPAC Name |

3-bromo-4-cyclohexylpyridine |

InChI |

InChI=1S/C11H14BrN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h6-9H,1-5H2 |

InChI Key |

UPWOPNMGGDUKFW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=C(C=NC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4 Cyclohexylpyridine and Analogues

Regioselective Bromination Approaches for Pyridine (B92270) Systems

The inherent electronic properties of the pyridine ring, characterized by a π-deficient system, render it less susceptible to electrophilic aromatic substitution compared to benzene. Consequently, direct halogenation often requires harsh conditions and can lead to a mixture of products. Therefore, the development of regioselective bromination methods is crucial for the controlled synthesis of specific isomers like 3-bromo-4-cyclohexylpyridine.

Direct Halogenation Strategies and Selectivity Control

Direct bromination of unsubstituted pyridine is a challenging transformation that typically necessitates high temperatures and strong acids, often resulting in low yields and poor selectivity. The reaction of pyridine with bromine in the presence of fuming sulfuric acid (oleum) is a classic example of such a forceful approach. To circumvent these issues, various strategies have been developed to control the regioselectivity of bromination on the pyridine ring.

One common approach involves the use of N-bromosuccinimide (NBS) as a brominating agent, which can offer milder reaction conditions. The choice of solvent and the presence of activating or directing groups on the pyridine ring significantly influence the outcome of the reaction. For instance, the bromination of activated pyridines, such as those bearing amino or hydroxy substituents, can proceed under milder conditions.

Furthermore, the use of a blocking group can be an effective strategy to direct bromination to a specific position. A recently developed method utilizes a simple maleate-derived blocking group on the pyridine nitrogen, which allows for exquisite control of Minisci-type decarboxylative alkylation at the C-4 position. While focused on alkylation, this principle of temporarily modifying the pyridine ring to control reactivity can be conceptually extended to other substitutions like bromination.

Mechanistic Insights into Electrophilic and Radical Bromination Pathways on Pyridines

The bromination of pyridines can proceed through either an electrophilic or a radical pathway, depending on the reaction conditions and the nature of the brominating agent.

Electrophilic Bromination: In the presence of a strong acid, the pyridine nitrogen is protonated, further deactivating the ring towards electrophilic attack. However, under these conditions, the electrophile, such as Br+, can attack the less deactivated positions. The mechanism involves the formation of a Wheland intermediate (a resonance-stabilized carbocation), followed by deprotonation to restore aromaticity. The regioselectivity is governed by the relative stability of the possible Wheland intermediates. For a 4-substituted pyridine, electrophilic attack at the 3-position is generally favored as it avoids placing a positive charge on the carbon atom bearing the substituent.

Radical Bromination: Radical bromination of pyridines is typically employed for the functionalization of alkyl side chains, such as the benzylic-type positions of alkylpyridines, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light. However, under certain conditions, radical bromination can also occur on the pyridine ring itself. A purple light-promoted radical coupling of bromopyridines with Grignard reagents has been reported, indicating the feasibility of radical pathways for C-C bond formation, and by extension, C-Br bond formation under appropriate conditions. organic-chemistry.org

Introduction of the Cyclohexyl Moiety onto Pyridine Scaffolds

The installation of a cyclohexyl group onto a pyridine ring can be achieved through several modern synthetic methodologies, primarily relying on cross-coupling reactions or direct alkylation strategies.

Cross-Coupling Strategies for C(sp²)–C(sp³) Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are well-suited for introducing a cyclohexyl group onto a pyridine ring. The two most prominent methods in this context are the Suzuki-Miyaura and Negishi couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a bromopyridine with a cyclohexylboronic acid or its ester derivatives in the presence of a palladium catalyst and a base. While highly effective for aryl-aryl couplings, the use of secondary alkylboronic acids like cyclohexylboronic acid can sometimes be challenging. However, advancements in ligand design have expanded the scope of the Suzuki reaction to include C(sp²)-C(sp³) couplings. For instance, the use of sterically hindered and electron-rich phosphine (B1218219) ligands can promote the desired coupling. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, such as cyclohexylzinc halide, which is coupled with a bromopyridine under palladium or nickel catalysis. wikipedia.org Negishi couplings are often highly efficient for C(sp²)-C(sp³) bond formation and can tolerate a wide range of functional groups. The preparation of the requisite cyclohexylzinc reagent can be achieved by the direct insertion of zinc into a cyclohexyl halide. Highly diastereoselective Negishi cross-coupling reactions of functionalized cyclohexylzinc reagents with aryl and heteroaryl iodides have been successfully performed under mild conditions. nih.govacs.org

| Cross-Coupling Reaction | Organometallic Reagent | Halide/Leaving Group | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | Cyclohexylboronic acid/ester | 3-Bromopyridine (B30812) | Pd(OAc)₂, SPhos, K₃PO₄ |

| Negishi Coupling | Cyclohexylzinc halide | 3-Bromopyridine | Pd(PPh₃)₄ or Ni(dppe)Cl₂ |

Cycloalkylation Reactions and Alkylation of Pyridine Precursors

Direct alkylation of the pyridine ring with a cyclohexyl group presents a more atom-economical approach compared to cross-coupling reactions. However, controlling the regioselectivity of such reactions can be challenging.

One approach involves the reaction of pyridinium (B92312) salts with organometallic reagents. For example, a convenient method for the regioselective synthesis of 4-alkylpyridines utilizes the reaction of pyridinium salts with organocuprates. oup.com This methodology could potentially be adapted for the introduction of a cyclohexyl group.

Another strategy involves the base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines via a pyridyne intermediate, followed by a facile aromatic substitution reaction. rsc.orgrsc.org This tandem process allows for the use of readily available 3-bromopyridines to access 4-substituted products.

Convergent Synthetic Routes to this compound

A plausible convergent route would commence with the synthesis of 3-bromopyridine. This can be achieved through various methods, including the Sandmeyer reaction of 3-aminopyridine (B143674) or through direct bromination under controlled conditions. The cyclohexyl moiety would be introduced via a cross-coupling reaction.

Route A: Suzuki-Miyaura Coupling Approach

Bromination: Bromination of pyridine to afford 3-bromopyridine.

Boronic Acid Synthesis: Preparation of cyclohexylboronic acid or its corresponding ester.

Coupling: Suzuki-Miyaura coupling of 3-bromopyridine with the cyclohexylboronic acid derivative to yield 4-cyclohexylpyridine (B3047270).

Final Bromination: Regioselective bromination of 4-cyclohexylpyridine at the 3-position. The electron-donating nature of the cyclohexyl group would likely direct the bromination to the adjacent 3- and 5-positions. Careful control of reaction conditions would be necessary to favor the desired 3-bromo isomer.

Route B: Negishi Coupling Approach

Preparation of 4-Cyclohexylpyridine: This intermediate can be synthesized via various methods, including the alkylation of pyridine.

Bromination: Regioselective bromination of 4-cyclohexylpyridine to yield this compound.

Alternative Convergent Step: Coupling of a dihalopyridine, such as 3-bromo-4-chloropyridine, with a cyclohexyl organometallic reagent. The differential reactivity of the two halogen atoms could allow for selective coupling at the 4-position.

Strategies Involving Pyridine Ring Construction

Constructing the substituted pyridine skeleton from acyclic precursors is a fundamental approach that allows for the direct incorporation of desired substituents. Several classical and modern cyclization reactions can be adapted for this purpose.

One of the most well-known methods is the Hantzsch Pyridine Synthesis . This one-pot condensation reaction typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a 1,4-dihydropyridine (B1200194) intermediate, which is subsequently oxidized to the corresponding pyridine. To theoretically construct a precursor to this compound, one could envision using cyclohexanecarboxaldehyde, a β-ketoester, and an ammonia source. The bromine atom would need to be introduced in a subsequent step, as incorporating it directly into the Hantzsch reaction precursors is not straightforward.

Another versatile method is the Kröhnke Pyridine Synthesis . This strategy involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. The choice of reactants allows for a high degree of control over the substitution pattern of the final pyridine product.

A general representation of a multi-component reaction for pyridine synthesis is shown below:

| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product Type |

| Aldehyde | β-Ketoester | Ammonia | Heat, Oxidation | 1,4-Dihydropyridine -> Pyridine |

| α,β-Unsaturated Carbonyl | Ketone | Ammonia Source | Michael Addition/Cyclization | Substituted Pyridine |

While these methods are powerful for creating a wide array of pyridine derivatives, their direct application to synthesize this compound in a single step is complex. The primary utility lies in creating a 4-cyclohexylpyridine core, which can then be functionalized further.

Sequential Assembly of Bromine and Cyclohexyl Substituents

A more common and often more practical approach involves the stepwise functionalization of a pre-existing pyridine ring. This can be achieved by introducing the bromine and cyclohexyl groups in either order.

Route A: Bromination of 4-Cyclohexylpyridine

This pathway begins with the synthesis of 4-cyclohexylpyridine. One viable method is the catalytic hydrogenation of 4-phenylpyridine, reducing the phenyl ring to a cyclohexyl group. The subsequent step is the electrophilic bromination of the 4-cyclohexylpyridine intermediate. The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution (EAS) challenging compared to benzene. youtube.com The reaction requires harsh conditions, and the nitrogen atom directs incoming electrophiles primarily to the C-3 position. youtube.com The presence of the electron-donating cyclohexyl group at C-4 further reinforces this directing effect.

Step 1: Synthesis of 4-Cyclohexylpyridine

Method: Catalytic hydrogenation of 4-phenylpyridine.

Catalyst: Rhodium on alumina, Platinum oxide.

Conditions: High pressure H₂, acidic medium.

Step 2: Bromination

Reagent: Bromine (Br₂) in the presence of a Lewis acid or oleum.

Conditions: High temperatures (e.g., >150°C) are often required to overcome the deactivated nature of the pyridine ring.

Route B: Cyclohexylation of 3-Bromopyridine

This alternative route starts with a commercially available 3-bromopyridine and introduces the cyclohexyl group at the 4-position. Direct Friedel-Crafts alkylation is generally ineffective on halogenated and deactivated pyridine rings. Therefore, modern cross-coupling reactions or radical addition pathways are more feasible.

A potential strategy involves a palladium-catalyzed C-H activation/cross-coupling reaction. d-nb.infonih.gov Recent advancements have enabled the direct alkylation of C(sp²)–H bonds on arenes with alkyl bromides using photoinduced palladium catalysis. nih.gov This approach could theoretically couple 3-bromopyridine with cyclohexyl bromide at the 4-position, although regioselectivity could be a challenge.

Another approach is a Sandmeyer-type reaction sequence starting from 4-aminopyridine (B3432731) derivatives. For instance, a known synthesis for 3-bromo-4-methylpyridine (B15001) involves the diazotization of 4-methyl-3-aminopyridine followed by reaction with a bromide source. google.comchemicalbook.com An analogous route for this compound would require the synthesis of 4-cyclohexyl-3-aminopyridine, which presents its own synthetic hurdles.

| Starting Material | Key Transformation | Reagents/Catalysts | Potential Product |

| 4-Phenylpyridine | Hydrogenation | H₂, PtO₂ or Rh/Al₂O₃ | 4-Cyclohexylpyridine |

| 4-Cyclohexylpyridine | Electrophilic Bromination | Br₂, Oleum, Heat | This compound |

| 3-Bromopyridine | C-H Alkylation | Cyclohexyl Bromide, Pd Catalyst, Light | This compound |

| 4-Cyclohexyl-3-aminopyridine | Sandmeyer Reaction | NaNO₂, HBr, CuBr | This compound |

Principles of Green Chemistry in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of pyridine derivatives is crucial for developing sustainable and environmentally friendly processes. researchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. scielo.br

Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy) is a primary goal. Multi-component reactions, such as the Hantzsch synthesis, are inherently more atom-economical than linear, multi-step syntheses. acs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. For instance, employing palladium catalysts for cross-coupling reactions or hydrogenation allows for high efficiency with small amounts of catalyst, which can often be recovered and reused. numberanalytics.comnih.gov This avoids the large quantities of waste generated by stoichiometric reagents.

Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, toxic, and flammable. Green chemistry encourages the use of safer alternatives. Ionic liquids (ILs) have emerged as promising "green" solvents for pyridine synthesis, as they are non-volatile and can also act as catalysts. researchgate.netscilit.com Solvent-free reactions, such as those performed using mechanochemistry (grinding or milling), represent an ideal scenario, reducing waste and energy consumption. scielo.br

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. Photoinduced reactions, which use light to drive the chemical transformation, can often be performed under mild conditions, representing an energy-efficient alternative to reactions requiring high temperatures. nih.gov

Use of Renewable Feedstocks: While not always directly applicable to complex heterocycles, the principle encourages sourcing starting materials from renewable biomass rather than depletable fossil fuels.

The table below summarizes how green chemistry principles could be applied to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Catalysis | Use of transition metal catalysts (e.g., Palladium, Rhodium) for C-H activation and hydrogenation steps. numberanalytics.comnih.gov |

| Safer Solvents | Replacing traditional volatile organic compounds with ionic liquids or performing reactions under solvent-free conditions. researchgate.netscielo.br |

| Energy Efficiency | Employing photo- or biocatalytic methods that operate under mild temperatures and pressures. numberanalytics.comnih.gov |

| Reduce Derivatives | Using one-pot or tandem reactions to avoid intermediate isolation, purification, and the use of protecting groups. researchgate.net |

By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally sustainable.

Reactivity and Reaction Mechanisms of 3 Bromo 4 Cyclohexylpyridine

Nucleophilic Aromatic Substitution (SNA) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines, particularly when substituted with a good leaving group like bromine. The electron-withdrawing nitrogen atom in the pyridine (B92270) ring facilitates nucleophilic attack, a process that is generally favored in electron-poor aromatic systems. masterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.orgfrontiersin.org The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups. In the case of 3-bromo-4-cyclohexylpyridine, the position of the nitrogen atom relative to the bromine substituent significantly influences the reactivity towards SNAr.

Intramolecular SNAr Processes with Proximal Nucleophiles

Intramolecular SNAr reactions occur when the nucleophile is part of the same molecule as the pyridine ring, leading to the formation of cyclic structures. researchgate.net These reactions are often entropically favored. For a molecule like this compound to undergo an intramolecular SNAr reaction, a side chain containing a nucleophilic group would need to be present, positioned to allow for cyclization. The efficiency of such a process is determined by the length and flexibility of the linking chain and the nature of the nucleophile.

Intermolecular SNAr with Diverse Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur-based)

Intermolecular SNAr reactions of this compound involve the attack of an external nucleophile. A variety of nucleophiles can be employed, including oxygen-based (e.g., alkoxides, phenoxides), nitrogen-based (e.g., amines, amides), and sulfur-based (e.g., thiolates) nucleophiles.

Base-promoted SNAr reactions of haloarenes with amines are a well-established method for C-N bond formation. mdpi.com For instance, the reaction of 3-bromopyridines with various amines can be achieved, although the reactivity is generally lower compared to pyridines with halogens at the 2- or 4-positions. researchgate.net The reaction of 3-bromopyridine (B30812) with indolines, for example, has been shown to proceed with good selectivity. rsc.org

The etherification of 3-bromopyridines can also be accomplished via an SNAr-type mechanism. Studies have shown that the reaction of 3-bromopyridines with alcohols in the presence of a strong base can lead to the corresponding 4-alkoxypyridines. rsc.org This suggests a tandem isomerization-substitution pathway where the 3-bromopyridine first isomerizes to a more reactive 4-bromopyridine (B75155) intermediate.

Detailed Mechanistic Investigations of SNAr Pathways for Bromopyridines

The mechanism of SNAr reactions on bromopyridines is a subject of detailed investigation. While the classical SNAr mechanism involves a stepwise addition-elimination process, other pathways can also be operative. masterorganicchemistry.comacs.org

One important consideration is the potential for the reaction to proceed through a pyridyne intermediate, particularly under strong basic conditions. rsc.orggovtpgcdatia.ac.in Mechanistic studies on the 4-selective substitution of 3-bromopyridines have provided evidence for the formation of a 3,4-pyridyne intermediate. rsc.org This intermediate is then attacked by the nucleophile, with the regioselectivity of the addition being a key factor.

The nature of the halogen substituent can also influence the reaction mechanism. While SNAr reactions are typically faster with more electronegative halogens like fluorine, the reactivity order can be different in some cases. reddit.com For certain bromopyridine reactions, a radical-nucleophilic aromatic substitution (SRN1) mechanism has been proposed to explain the observed reactivity. reddit.comdalalinstitute.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a major avenue for the functionalization of this compound. eie.grmdpi.comrhhz.net These reactions typically involve a catalytic cycle with steps of oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Palladium-Catalyzed Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, pairing an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.netacs.org This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. mdpi.com

For this compound, the Suzuki-Miyaura coupling provides a versatile method for introducing a wide array of aryl, heteroaryl, or vinyl substituents at the 3-position. The general scheme involves the reaction of this compound with an organoboronic acid or ester in the presence of a palladium catalyst and a base.

Optimization of Catalytic Systems and Reaction Conditions

The success of a Suzuki-Miyaura coupling reaction often hinges on the careful optimization of the catalytic system and reaction conditions. acs.orgacs.orgpearson.com Key parameters that are frequently varied include the choice of palladium precursor, the ligand, the base, and the solvent.

Catalyst and Ligand Selection: A variety of palladium precursors can be used, such as Pd(OAc)₂, Pd(PPh₃)₄, and palladacycles. libretexts.orgresearchgate.net The choice of ligand is often critical for achieving high catalytic activity and selectivity. acs.org Bulky and electron-rich phosphine (B1218219) ligands, such as XPhos and SPhos, have been shown to be effective in the coupling of challenging substrates, including nitrogen-rich heterocycles. nih.gov For the asymmetric Suzuki-Miyaura coupling of 3-bromopyridine derivatives, chiral-bridged biphenyl (B1667301) monophosphine ligands have proven to be effective. rsc.org

Base and Solvent Effects: The base plays a crucial role in the transmetalation step of the catalytic cycle. libretexts.org Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of solvent is also important, with common options including ethereal solvents like dioxane and THF, as well as aqueous mixtures. researchgate.netscispace.com

Reaction Optimization Data: The optimization of Suzuki-Miyaura reactions often involves screening various combinations of catalysts, ligands, bases, and solvents to maximize the yield of the desired product. Machine learning approaches have also been employed to efficiently navigate the large parameter space and identify optimal reaction conditions for heteroaryl Suzuki-Miyaura couplings. chemistryviews.org

Below is a table summarizing typical conditions that have been optimized for the Suzuki-Miyaura coupling of bromopyridines with various boronic acids.

| Entry | Bromopyridine Substrate | Boronic Acid | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | Dioxane | 100 | 92 |

| 3 | 2-Bromopyridine (B144113) | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 95 |

| 4 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ | Dioxane | 110 | Low |

| 5 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2 (2.5) | XPhos | Cs₂CO₃ | THF | 80 | 85 |

This table is a generalized representation based on literature for similar substrates and is for illustrative purposes. scispace.com

Influence of Ligands and Solvents on Reaction Efficiency and Selectivity

The efficiency and selectivity of cross-coupling reactions involving bromopyridines, such as this compound, are profoundly influenced by the choice of ligands and solvents. These components are critical in stabilizing the metal catalyst, facilitating key steps of the catalytic cycle, and dictating the reaction's outcome.

In Suzuki-Miyaura cross-coupling reactions, the combination of a palladium catalyst with specific phosphine ligands is standard. Studies on model systems, such as the coupling of bromobenzene (B47551) with n-butylboronic acid, have demonstrated that ligands like 2-(dicyclohexylphosphino)-2'-methoxy-1,1'-biphenyl (S-Phos) in conjunction with a K3PO4 base can lead to nearly quantitative conversions in solvents like THF, toluene, or dioxane. nih.gov The choice of solvent can have a major impact; for instance, very different results can be observed when switching from a dioxane/aqueous NaOH system to a THF/K3PO4 system. nih.gov Microwave-assisted Suzuki-Miyaura reactions of halopyridines have also been optimized, with solvent mixtures like DMF/H2O proving effective. researchgate.net

The following table summarizes the effect of different solvent and base combinations on a model Suzuki-Miyaura coupling reaction, which provides insights applicable to substrates like this compound.

Table 1: Effect of Solvent and Base on a Model Suzuki-Miyaura Coupling

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | THF | K3PO4 (3) | 120 | 48 | 97 |

| 2 | Dioxane | K3PO4 (3) | 120 | 22 | 99 |

| 3 | Toluene | K3PO4 (3) | 120 | 22 | 98 |

| 4 | DMAc | K3PO4 (3) | 120 | 22 | 90 |

| 5 | Dioxane | 3N NaOH (3) | 120 | 22 | 23 |

Data derived from studies on bromobenzene and n-butylboronic acid, applicable by extension. Source: nih.gov

For Buchwald-Hartwig amination reactions, ligand choice is equally crucial. A screening study for the amination of 3-bromo-2-aminopyridine showed that ligands such as RuPhos and SPhos provided high yields (71-76%). advanceseng.com The use of a pre-catalyst, such as the RuPhos-precatalyst, can sometimes increase the yield even further to over 80%. advanceseng.com

Substrate Scope and Limitations for Bromopyridine Coupling Partners

The scope of coupling partners for bromopyridines is broad but not without limitations. In Suzuki-Miyaura reactions, a wide range of aryl and heteroaryl boronic acids can be used. The electronic properties of the boronic acid play a significant role; those bearing either electron-donating or electron-withdrawing substituents are generally effective substrates. rsc.org However, steric hindrance, particularly substituents in the ortho position of the coupling partner, can lead to lower yields compared to para-substituted analogues. researchgate.net

The position of the bromine atom on the pyridine ring also dictates reactivity. For instance, 4-bromopyridine can be more inert than 2-bromopyridine or 3-bromopyridine in certain coupling reactions. researchgate.net This difference in reactivity arises from the distinct electronic environments of the carbon-bromine bonds. While a broad range of functional groups on both coupling partners are tolerated, highly sensitive groups may require careful selection of reaction conditions to avoid side reactions.

Other Cross-Coupling Methodologies (e.g., Negishi, Stille, Kumada, Buchwald-Hartwig)

Beyond the Suzuki reaction, this compound is a potential substrate for a variety of other palladium or nickel-catalyzed cross-coupling reactions. These methods offer alternative routes for C-C, C-N, and other bond formations, each with its own advantages regarding substrate scope and functional group tolerance.

Buchwald-Hartwig Amination: This is a key method for forming carbon-nitrogen bonds. acs.org The reaction couples aryl halides with primary or secondary amines in the presence of a palladium catalyst and a strong base. doaj.org The development of specialized phosphine ligands has been instrumental in expanding the reaction's scope to include a vast array of amines and aryl halides, including bromopyridines. acs.orgnih.gov For example, 3-bromopyridine can be successfully coupled with amines like morpholine (B109124) using catalyst systems such as Pd(I) dimers with biaryl phosphine ligands. nih.gov

Kumada Coupling: As one of the earliest developed cross-coupling reactions, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. cardiff.ac.ukosti.gov It is typically catalyzed by nickel or palladium complexes. uantwerpen.be This method is advantageous for its use of readily available Grignard reagents but is limited by their high reactivity, which makes them intolerant of many functional groups like esters and nitriles. researchgate.net The reaction is effective for coupling with aryl bromides. uantwerpen.be

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by nickel or palladium. acs.orgresearchgate.net Organozinc compounds are generally more tolerant of functional groups than Grignard reagents, giving the Negishi coupling a broader scope. nih.gov The reaction is versatile, allowing for the formation of C(sp³)–C(sp²), C(sp²)–C(sp²), and other carbon-carbon bonds. acs.org

Stille Coupling: The Stille reaction employs an organotin (stannane) reagent as the coupling partner with an organohalide. acs.orgmdpi.com A significant advantage of this method is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. researchgate.netnih.gov The primary drawback is the toxicity of tin compounds. acs.org

Table 2: Overview of Key Cross-Coupling Methodologies

| Reaction Name | Organometallic Reagent (R'-M) | Typical Catalyst | Key Features |

|---|---|---|---|

| Buchwald-Hartwig | Amine (R'-NHR) | Pd | Forms C-N bonds; wide amine scope. acs.org |

| Kumada | Grignard (R'-MgX) | Ni or Pd | High reactivity; intolerant of some functional groups. cardiff.ac.ukuantwerpen.be |

| Negishi | Organozinc (R'-ZnX) | Ni or Pd | Good functional group tolerance. acs.orgnih.gov |

| Stille | Organostannane (R'-SnR₃) | Pd | Stable reagents; toxic byproducts. acs.orgmdpi.com |

Exploration of Alternative Catalyst Systems and Reaction Parameters

Research in cross-coupling catalysis continuously explores new catalyst systems to improve efficiency, expand substrate scope, and perform reactions under milder conditions.

For Kumada coupling , while nickel catalysts like NiCl₂(dppp) are common, palladium catalysts can offer better selectivity. uantwerpen.be The choice of halide on the substrate influences reaction time, with the order of reactivity being I > Br >> Cl > F. researchgate.net

In Negishi coupling , palladium catalysts generally provide higher yields and functional group tolerance than nickel. acs.org However, nickel catalyst systems such as Ni(acac)₂ or Ni(COD)₂ are also effective and can be more economical. acs.org

For Stille reactions , palladium catalysts like Pd(PPh₃)₄ are standard. nih.gov However, catalyst systems that are catalytic in tin have been developed to address the toxicity and removal issues of stoichiometric tin reagents. acs.org The use of copper(I) salts as additives can also have a synergic effect, accelerating the reaction. acs.org

The Buchwald-Hartwig amination has seen significant evolution in catalyst systems. Early systems used simple phosphine ligands, but modern catalysts often employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) that dramatically enhance catalytic activity, allowing for the coupling of even challenging substrates at lower temperatures. advanceseng.comnih.gov

Regioselectivity and Stereoselectivity in Cross-Coupling Outcomes

When a substrate contains multiple potential reaction sites, controlling the regioselectivity of the coupling is paramount. In dihalogenated pyridines, cross-coupling typically occurs at the most electrophilic position, which is often the C-Br bond closest to the nitrogen heteroatom (e.g., the 2-position in 2,4-dibromopyridine). However, this selectivity can be inverted by carefully tuning the catalyst system. For example, changing the palladium-to-ligand ratio can switch the reaction outcome from the typical C2-arylation to an atypical C4-arylation. This demonstrates that catalyst speciation—whether the active catalyst is a mononuclear species or a palladium cluster—can direct the regiochemical outcome.

Stereoselectivity is crucial when creating chiral molecules. The Kumada and Negishi couplings are known to be stereoselective, generally proceeding with retention of the stereochemistry of a starting vinyl halide. researchgate.net Asymmetric variants of these reactions, which use chiral ligands to induce enantioselectivity, have also been developed, although achieving high enantiomeric excess can be challenging. nih.govuantwerpen.be

Directed Ortho Metalation (DOM) and Related Deprotonation-Electrophilic Quench Reactions

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The method relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-butyllithium), directing deprotonation to the adjacent ortho position.

For pyridine derivatives, the nitrogen atom itself can act as a directing group, but its influence is relatively weak. In the case of 3-bromopyridine, the bromine atom serves as an additional directing element. It has been shown that 3-bromopyridine can undergo selective deprotonation at the C-4 position using a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with an electrophile. This provides a direct route to 4-substituted-3-bromopyridines, the core structure of the title compound. The initial lithiation must be performed at very low temperatures (e.g., -100 °C) to prevent side reactions like bromine migration or pyridyne formation. This methodology represents a key synthetic pathway for preparing compounds like this compound.

Reductive Transformations of the Carbon-Bromine Bond

The carbon-bromine bond in this compound can be selectively removed or transformed through various reductive processes. This transformation, known as hydrodehalogenation, replaces the halogen atom with a hydrogen atom.

Catalytic methods are common for this purpose. For instance, copper-catalyzed hydrodehalogenation using a diamine ligand and a source of iodide has been shown to be effective for aryl bromides under microwave irradiation. Iron-catalyzed systems, using Fe(acac)₃ and a Grignard reagent as the reductant, offer a mild and rapid method for the chemoselective dehalogenation of heteroaryl bromides. researchgate.net

Radical-based reductions provide another avenue. A practical method for the hydrodehalogenation of aryl bromides uses sodium hydride and 1,4-dioxane, initiated by 1,10-phenanthroline, proceeding through a radical chain mechanism. Furthermore, visible-light photocatalysis has emerged as a green and efficient method for reducing aryl halides. nih.gov In these systems, a photocatalyst absorbs light and initiates a single-electron transfer to the aryl halide, leading to the cleavage of the C-Br bond and formation of an aryl radical, which is then quenched to the hydrodehalogenated product.

Electrochemical methods also offer a means of reducing the C-Br bond. The electroreduction of bromopyridines on cathodes made of materials like silver has been studied. This process involves a two-electron reduction of the carbon-bromine bond, leading to its cleavage.

Derivatization and Functional Group Transformations of 3 Bromo 4 Cyclohexylpyridine

Strategic Functionalization at the Bromine Position

The bromine atom at the 3-position of the pyridine (B92270) ring is a key handle for introducing a wide range of functional groups through various cross-coupling and substitution reactions.

One of the most powerful methods for modifying the C-Br bond is through palladium-catalyzed cross-coupling reactions. For instance, the Suzuki coupling allows for the formation of carbon-carbon bonds by reacting 3-bromo-4-cyclohexylpyridine with various boronic acids or esters. amazonaws.commdpi.com This reaction is instrumental in synthesizing biaryl and heteroaryl structures. Similarly, Heck coupling reactions can be employed to introduce alkenyl groups. amazonaws.com The Buchwald-Hartwig amination provides a route to N-aryl and N-alkyl derivatives by coupling the bromo-pyridine with a diverse set of amines. researchgate.net These palladium-catalyzed methods are valued for their functional group tolerance and efficiency. core.ac.uknih.gov

Another approach involves metal-halogen exchange, typically using organolithium reagents like n-butyllithium, to generate a lithiated intermediate. researchgate.netrsc.org This highly reactive species can then be quenched with various electrophiles to introduce a wide array of substituents. researchgate.net For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, while reaction with carbon dioxide provides the corresponding carboxylic acid.

Furthermore, the bromine atom can be displaced through nucleophilic aromatic substitution reactions, although this often requires harsh conditions or activation of the pyridine ring. Amination reactions, for instance, can be achieved to introduce amino groups, which are valuable for further derivatization. researchgate.net

The following table summarizes some key transformations at the bromine position:

| Reaction Type | Reagents | Product Type |

| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | Biaryl/heteroaryl pyridines |

| Heck Coupling | Alkenes, Pd catalyst | Alkenylpyridines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | N-substituted aminopyridines |

| Lithiation-Substitution | n-BuLi, then electrophile (e.g., CO2, R2CO) | Carboxylic acids, alcohols, etc. |

| Nucleophilic Amination | Amines | Aminopyridines |

Modifications and Derivatizations of the Cyclohexyl Moiety

The cyclohexyl group attached to the pyridine ring offers another site for chemical modification, primarily through reactions involving its C-H bonds.

Oxidation of the cyclohexyl ring can lead to the formation of cyclohexanone (B45756) or cyclohexanol (B46403) derivatives. The regioselectivity of this oxidation can be influenced by the directing effects of the pyridine nitrogen and the steric environment. acs.org For instance, oxidation of 4-cyclohexylpyridine (B3047270) can yield ketones at the C-3 and C-4 positions of the cyclohexyl ring. acs.org The use of specific catalysts and oxidizing agents like H2O2 can enhance the selectivity of these transformations. nih.gov

Halogenation of the cyclohexyl ring, for example through radical bromination using N-bromosuccinimide (NBS), can introduce bromine atoms onto the aliphatic ring. manac-inc.co.jp These halogenated intermediates can then undergo further substitution or elimination reactions to create a variety of functionalized cyclohexyl derivatives.

While less common, it is also conceivable to perform ring-opening or ring-expansion reactions on the cyclohexyl moiety under specific conditions, although this would represent a more profound structural alteration. The stability of the cyclohexyl ring generally makes such transformations challenging.

Key modifications of the cyclohexyl group are outlined in the table below:

| Reaction Type | Reagents/Conditions | Product Type |

| Oxidation | H2O2, Mn catalysts | Cyclohexanones, Cyclohexanols |

| Halogenation | N-Bromosuccinimide (NBS) | Brominated cyclohexylpyridines |

Selective Functionalization of the Pyridine Nucleus

The pyridine ring itself is an electron-deficient system, which influences its reactivity towards various reagents. rsc.org

A primary reaction of the pyridine nitrogen is N-oxidation, typically achieved using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). The resulting pyridine N-oxide exhibits altered reactivity, facilitating electrophilic substitution at the C-4 position and providing a handle for other transformations. nih.gov For example, 3-bromo-4-nitropyridine (B1272033) N-oxide is a known compound that could potentially be derived from a related precursor. nih.gov

Direct C-H functionalization of the pyridine ring is a growing area of research, aiming to introduce substituents without pre-functionalization. rsc.org While the electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution difficult, nucleophilic addition or metal-catalyzed C-H activation can be employed. For instance, directed lithiation can be used to functionalize specific positions on the pyridine ring, guided by substituents already present. researchgate.netnih.gov

The following table highlights key functionalization strategies for the pyridine nucleus:

| Reaction Type | Reagents | Product Type |

| N-Oxidation | H2O2, m-CPBA | Pyridine N-oxides |

| Directed Lithiation | Organolithium reagents | Substituted pyridines |

Generation of Advanced Synthetic Intermediates from this compound

Through the combination of the aforementioned derivatization strategies, this compound serves as a precursor for the synthesis of more complex molecules that are valuable as advanced synthetic intermediates. sunidichemsys.com These intermediates can be employed in the construction of pharmaceuticals, agrochemicals, and functional materials.

For example, a Suzuki coupling at the bromine position followed by an oxidation of the cyclohexyl ring would generate a highly functionalized molecule with multiple points for further diversification. Similarly, a sequence involving N-oxidation followed by a nucleophilic substitution of the bromine atom can lead to novel scaffolds. The ability to selectively modify each part of the this compound molecule allows for a modular approach to the synthesis of complex target structures. The generation of intermediates like 3-chloro-4-cyclohexylpyridine and other halogenated analogs further expands the synthetic utility. amazonaws.comuni-muenchen.de

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting molecular properties.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

Molecular dynamics (MD) simulations could be employed to study the time-dependent behavior of 3-Bromo-4-cyclohexylpyridine. By simulating the motions of atoms over time, MD can provide insights into the conformational flexibility of the cyclohexyl ring and the dynamics of the molecule in different environments, such as in a solvent or interacting with a biological target.

Ab Initio and Semi-Empirical Methods for Electronic Properties

Ab initio methods, which are based on first principles without experimental data, could be used to provide highly accurate calculations of electronic properties for benchmarking purposes. Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, computational approach. These methods could be used to calculate properties like ionization potential, electron affinity, and dipole moment, providing a broader understanding of the molecule's electronic character.

Theoretical Spectroscopy for Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters. For this compound, theoretical calculations could predict its NMR (¹H and ¹³C) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. These predicted spectra are invaluable for interpreting experimental data and confirming the molecule's structure.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for characterizing the molecular structure of 3-Bromo-4-cyclohexylpyridine in solution. up.ac.za Through a series of one-dimensional and two-dimensional experiments, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals can be achieved, offering a detailed picture of the chemical environment of each atom. emerypharma.com

Comprehensive ¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H NMR and ¹³C NMR spectra of this compound provide the foundational data for its structural confirmation.

The ¹H NMR spectrum exhibits distinct signals corresponding to the protons on the pyridine (B92270) ring and the cyclohexyl group. The aromatic protons on the pyridine ring typically appear in the downfield region, while the aliphatic protons of the cyclohexyl ring are found in the upfield region.

The ¹³C NMR spectrum complements the proton data by identifying the chemical shifts of all carbon atoms in the molecule. core.ac.ukoregonstate.edu The carbon atoms of the pyridine ring resonate at lower field values compared to the sp³-hybridized carbons of the cyclohexyl ring. A notable feature is the signal for the carbon atom bonded to the bromine, which is influenced by the halogen's electronegativity and heavy atom effect.

A representative set of ¹³C NMR chemical shifts for this compound in CDCl₃ is presented below. core.ac.uk

Table 1: ¹³C NMR Chemical Shift Data for this compound core.ac.uk

| Atom | Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C2 | 150.3 |

| Pyridine C3 | 121.3 |

| Pyridine C4 | 153.9 |

| Pyridine C5 | 126.5 |

| Pyridine C6 | 148.6 |

| Cyclohexyl C1' | 39.6 |

| Cyclohexyl C2'/C6' | 33.8 |

| Cyclohexyl C3'/C5' | 25.9 |

| Cyclohexyl C4' | 26.4 |

Note: Assignments are based on available data and may require 2D NMR for unambiguous confirmation. The original source also lists other unassigned pyridine and aromatic carbon signals. core.ac.uk

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to understand the connectivity and spatial relationships within the molecule, a suite of two-dimensional NMR experiments is employed. e-bookshelf.deslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.comyoutube.com It is instrumental in tracing the connectivity of protons within the cyclohexyl ring and identifying adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This is crucial for assigning the carbon signals based on the already established proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com HMBC is particularly powerful for connecting the cyclohexyl substituent to the pyridine ring, for instance, by observing a correlation between the cyclohexyl C1'-H and the pyridine C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. slideshare.netresearchgate.net This is essential for determining the stereochemistry and preferred conformation of the molecule in solution.

Elucidation of Stereochemical Features and Conformational Preferences

The stereochemistry of this compound is centered around the conformation of the cyclohexyl ring and its orientation relative to the pyridine ring. slideserve.comlibretexts.org The cyclohexyl ring typically adopts a chair conformation to minimize steric strain. slideshare.net

The orientation of the cyclohexyl ring (axial vs. equatorial) relative to the pyridine ring can be investigated using NOESY. For example, spatial correlations between the axial protons on the cyclohexyl ring and the protons on the pyridine ring can help determine the preferred conformational arrangement. The dynamic nature of the ring flip in the cyclohexyl moiety can also be studied using variable temperature NMR experiments. pharmacy180.com

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. uol.deuhu-ciqso.es This method is indispensable for determining the exact molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice. ucibio.pt

Determination of Solid-State Molecular Conformation and Geometry

An SC-XRD analysis of this compound would reveal the precise solid-state conformation. researchgate.net It would confirm the chair conformation of the cyclohexyl ring and establish the torsional angles that define the orientation of the cyclohexyl group with respect to the pyridine ring. The analysis provides highly accurate measurements of all bond lengths and angles within the molecule, offering a definitive structural picture in the solid phase. amazonaws.com

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the individual molecular structure, SC-XRD elucidates how molecules of this compound arrange themselves in a crystal. researchgate.net This includes the identification and characterization of intermolecular interactions such as hydrogen bonds, halogen bonds (involving the bromine atom), and van der Waals forces that govern the crystal packing. scirp.orgrsc.orgrsc.orgnih.gov Understanding these interactions is crucial for comprehending the physical properties of the solid material. Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision. bioanalysis-zone.com This accuracy allows for the calculation of an exact mass, which can be used to deduce a unique molecular formula. uni-saarland.de For this compound, HRMS provides definitive confirmation of its elemental makeup and offers insights into its structure through analysis of its fragmentation patterns. amazonaws.com

The molecular formula of this compound is C₁₁H₁₄BrN. The theoretical exact mass can be calculated with high precision, and an experimentally determined value from HRMS would be expected to align closely with this theoretical value, typically within a few parts per million (ppm).

Analysis of the mass spectrum reveals characteristic fragmentation pathways. A key diagnostic feature in the spectrum of a monobrominated compound is the presence of two peaks of nearly equal intensity for the molecular ion, [M]⁺• and [M+2]⁺•, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). nih.gov The fragmentation of this compound is expected to proceed through several key bond cleavages, which are summarized in the table below. The study of fragmentation patterns of related pyridine derivatives helps in elucidating these pathways. mdpi.comnih.gov

Table 1: Predicted HRMS Fragmentation Data for this compound

| Process | Fragment Lost | Description |

|---|---|---|

| Molecular Ion Formation | - | The intact molecule ionized, showing the characteristic bromine isotope pattern ([M]⁺• and [M+2]⁺•). |

| Loss of Bromine | •Br | Cleavage of the C-Br bond results in the formation of a [C₁₁H₁₄N]⁺ cation. This is often a prominent fragmentation pathway for brominated aromatic compounds. |

| Loss of Cyclohexyl Radical | •C₆H₁₁ | Fission of the bond connecting the cyclohexyl group to the pyridine ring yields a bromopyridinyl cation, [C₅H₄BrN]⁺. |

| Cyclohexyl Ring Fragmentation | C₂H₄ (Ethene) | A retro-Diels-Alder reaction within the cyclohexyl moiety of the molecular ion can lead to the loss of a neutral ethene molecule. |

| Alpha-Cleavage | •H | Loss of a hydrogen radical from the carbon atom of the cyclohexyl ring attached to the pyridine ring. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Structural Insights

The vibrational spectrum of this compound is characterized by contributions from the substituted pyridine ring, the cyclohexyl group, and the carbon-bromine bond. jocpr.comdergipark.org.tr

Pyridine Ring Vibrations : The aromatic pyridine core gives rise to several characteristic bands. Aromatic C-H stretching vibrations are expected in the 3000–3100 cm⁻¹ region. up.ac.za A series of complex bands between 1400 cm⁻¹ and 1650 cm⁻¹ are assigned to C=C and C=N stretching vibrations within the ring. jocpr.comresearchgate.net Ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, typically appear in the 990–1050 cm⁻¹ range and are often particularly strong and sharp in the Raman spectrum. researchgate.net

Cyclohexyl Group Vibrations : The saturated cyclohexyl ring contributes intense bands corresponding to aliphatic C-H stretching. The asymmetric and symmetric stretching modes of the CH₂ groups are typically observed in the 2850–2960 cm⁻¹ range. spectroscopyonline.com Other characteristic vibrations include the CH₂ scissoring (bending) mode around 1440–1465 cm⁻¹, and CH₂ wagging and twisting modes in the fingerprint region (below 1400 cm⁻¹).

Carbon-Bromine Vibration : The C-Br stretching vibration is expected at lower frequencies, typically in the 500–650 cm⁻¹ range. The intensity of this band in the IR spectrum is often variable and can be weak.

A summary of the expected key vibrational modes for this compound is presented below.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Assignment |

|---|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Medium | Pyridine Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong | Cyclohexyl Group |

| C=C, C=N Ring Stretch | 1400 - 1650 | Medium-Strong | Medium-Strong | Pyridine Ring |

| CH₂ Scissoring | 1440 - 1465 | Medium | Medium-Weak | Cyclohexyl Group |

| Pyridine Ring Breathing | 990 - 1050 | Weak-Medium | Strong | Pyridine Ring |

| C-Br Stretch | 500 - 650 | Medium-Weak | Medium | C-Br Bond |

Applications in Advanced Organic Synthesis

Utility as a Building Block for Complex Heterocyclic Architectures

The pyridine (B92270) ring is a fundamental scaffold in a vast array of biologically active compounds and functional materials. The presence of a bromine atom on this ring in 3-Bromo-4-cyclohexylpyridine provides a reactive handle for a variety of cross-coupling reactions. This allows for the elaboration of the pyridine core, leading to the synthesis of more complex, polycyclic, and substituted heterocyclic systems.

Chemists can leverage the bromo-substituent to introduce diverse functionalities through well-established reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing carbon-carbon and carbon-heteroatom bonds, thereby enabling the fusion of the pyridine ring with other cyclic or acyclic structures. The cyclohexyl group, while sterically demanding, can influence the regioselectivity of these reactions and impact the conformational properties of the final products. This control is crucial in the design of molecules with specific three-dimensional shapes, a key factor in medicinal chemistry and materials science.

Precursor for the Development of Novel Ligands in Catalysis

The development of efficient and selective catalysts is a cornerstone of modern chemical synthesis. Pyridine-containing ligands are widely employed in coordination chemistry and catalysis due to the nitrogen atom's ability to coordinate with a wide range of metal centers. This compound serves as a valuable precursor for the synthesis of novel ligands.

The bromine atom can be readily displaced or transformed through various chemical reactions to introduce coordinating moieties, such as phosphines, amines, or other heterocyclic groups. The resulting ligands can then be complexed with transition metals like palladium, rhodium, or iridium to form catalysts with tailored electronic and steric properties. The bulky cyclohexyl group in proximity to the coordinating nitrogen atom can create a specific steric environment around the metal center, influencing the catalyst's activity, selectivity, and stability. This approach is instrumental in the development of catalysts for a wide array of organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

Contribution to Methodology Development for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The reactivity of the carbon-bromine bond in this compound makes it an excellent substrate for exploring and developing new synthetic methodologies. The formation of carbon-carbon and carbon-heteroatom bonds is fundamental to the construction of all organic molecules. researchgate.netnih.govresearchgate.net This compound can be utilized in the optimization of existing coupling reactions or in the discovery of entirely new transformations.

For instance, researchers can employ this compound to test the efficacy of new catalyst systems, explore the scope of novel coupling partners, or investigate reaction mechanisms. The insights gained from such studies contribute to the broader field of organic synthesis by expanding the toolkit of reliable and efficient bond-forming reactions. The development of these methods is crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for 3-Bromo-4-cyclohexylpyridine

The synthesis of functionalized pyridines is a cornerstone of organic chemistry, given their prevalence in top-selling pharmaceuticals. nih.gov Future research into this compound is likely to prioritize the development of synthetic routes that are not only efficient but also environmentally sustainable. Current methods for creating substituted pyridines often rely on multi-step procedures or harsh reaction conditions, such as high heat and strong acids. acs.org

Prospective research could focus on one-pot, multi-component reactions that construct the pyridine (B92270) ring from simple, readily available precursors in a single, efficient operation. researchgate.net Such strategies increase atom economy and reduce waste. For instance, a domino synthesis approach, perhaps catalyzed by metal Lewis acids, could be explored to assemble the this compound core. researchgate.net Another avenue involves late-stage functionalization, where a pre-existing 4-cyclohexylpyridine (B3047270) scaffold is selectively brominated. This approach is valuable in drug discovery as it allows for the modification of complex molecules at a late stage, avoiding the need to re-synthesize the entire structure. acs.org

Key areas for sustainable synthesis development include:

Catalyst Innovation: Exploring earth-abundant metal catalysts or organocatalysts to replace precious metal catalysts often used in cross-coupling and cyclization reactions.

Green Solvents: Investigating the use of safer, renewable solvents to replace traditional volatile organic compounds.

Energy Efficiency: Developing synthetic pathways that proceed under milder conditions, such as lower temperatures and pressures, potentially through photochemical or electrochemical methods.

| Synthesis Strategy | Potential Advantages | Research Focus |

| Multi-component Reactions | High efficiency, atom economy, reduced waste | Identifying suitable starting materials and catalysts for one-pot synthesis. |

| Late-stage C-H Bromination | Rapid access to analogues, modularity | Developing selective and mild brominating agents and catalytic systems. |

| Biocatalysis | High selectivity, mild conditions, sustainability | Engineering enzymes to catalyze the formation or functionalization of the pyridine ring. |

Exploration of Undiscovered Reactivity Patterns and Transformation Potential

The bromine atom and the pyridine ring in this compound are key functional handles that allow for a wide range of chemical transformations. The bromine atom is particularly valuable for its participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in medicinal chemistry for creating carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse compound libraries. whiterose.ac.uk

Future research will likely aim to move beyond these well-established reactions to explore novel transformations. This could involve:

Photoredox Catalysis: Using visible light to enable new types of coupling reactions at the bromo-position under exceptionally mild conditions.

C-H Activation: Directly functionalizing the C-H bonds on the pyridine ring or the cyclohexyl group to install new substituents without pre-functionalization, offering a more direct and efficient route to complex derivatives.

Ring Transformations: Investigating reactions that open and then re-close the pyridine ring to introduce different substitution patterns, a "molecular surgery" approach that can create novel scaffolds. acs.org

The interplay between the electron-deficient pyridine ring and the bulky cyclohexyl group may also lead to unique reactivity that warrants investigation. acs.org Understanding how these components influence the regioselectivity and stereoselectivity of reactions is crucial for unlocking the full synthetic potential of the molecule.

Computational Design and Prediction of Novel Functional Derivatives

Computational chemistry and in-silico design are indispensable tools in modern drug discovery for predicting the properties and biological activities of new molecules. rsc.org For this compound, computational methods can be employed to design novel derivatives with enhanced functional properties for specific applications.

By using this compound as a core scaffold, researchers can computationally model modifications to predict their impact on factors like binding affinity to a biological target, solubility, and metabolic stability. csmres.co.ukpharmablock.com This approach, often part of a fragment-based drug discovery (FBDD) strategy, uses small, well-characterized molecules (fragments) as starting points for building more complex and potent drug candidates. whiterose.ac.ukrsc.org

Future computational research directions could include:

Virtual Screening: Creating virtual libraries of this compound derivatives and screening them against models of disease-relevant proteins to identify promising candidates for synthesis.

Pharmacophore Modeling: Identifying the key structural features required for biological activity and using the this compound scaffold as a template to design molecules that fit the model.

ADMET Prediction: Using quantitative structure-activity relationship (QSAR) models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new derivatives, helping to prioritize compounds with favorable drug-like properties. csmres.co.uk

| Computational Method | Application for this compound | Desired Outcome |

| Molecular Docking | Predicting binding modes and affinities of derivatives to target proteins. | Identification of potential drug candidates. |

| Quantum Mechanics (QM) | Calculating electronic properties to understand reactivity and reaction mechanisms. | Optimization of synthetic routes and prediction of novel reactions. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of derivatives in biological environments. | Assessment of conformational stability and binding interactions over time. |

Integration of this compound Chemistry into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers significant advantages over traditional batch processing, including improved safety, better process control, and easier scalability. nih.govresearchgate.net This technology is increasingly being adopted by the pharmaceutical industry for the manufacture of active pharmaceutical ingredients (APIs). researchgate.netjst.org.in

The synthesis and derivatization of this compound are well-suited for adaptation to flow chemistry platforms. For example, hazardous reagents or unstable intermediates can be generated and consumed in-situ, minimizing risk. nih.gov Multi-step syntheses, such as a sequence involving a coupling reaction followed by a subsequent functionalization, can be "telescoped" into a single, continuous process without the need to isolate intermediates. nih.gov

Future work in this area would involve:

Developing Flow-Based Synthetic Routes: Translating existing batch syntheses of this compound into robust and efficient continuous flow processes.

Automated Library Synthesis: Combining flow reactors with automated purification and analysis systems to rapidly generate libraries of derivatives for high-throughput screening.

Process Optimization: Utilizing real-time analytical tools to monitor reactions in flow, allowing for rapid optimization of conditions such as temperature, pressure, and residence time to maximize yield and purity. researchgate.net

The integration of flow chemistry with artificial intelligence and machine learning algorithms could further accelerate the discovery and development of novel compounds derived from this compound, enabling automated optimization and discovery of new reaction conditions.

Q & A

Basic Research Questions

Q. What synthetic methods are commonly employed to prepare 3-Bromo-4-cyclohexylpyridine?

- Methodology : The compound is synthesized via photochemical C–H activation using cyclohexane as the alkylation agent. A representative procedure involves reacting 3-bromo-4-iodopyridine (1c, 0.5 mmol) with cyclohexane (2.5 equiv.) under UV light (365 nm) in a flow reactor. Purification is achieved via silica gel chromatography (pentane/ethyl acetate gradient), yielding 53% as a pale-yellow oil . Alternative routes include palladium-catalyzed coupling or radical pathways, though yields vary (e.g., 49% in a batch reaction using cyclohexanecarboxylic acid) .

Q. How is this compound characterized structurally?

- Analytical Techniques :

- NMR Spectroscopy : 13C{H} NMR (CDCl3) shows characteristic peaks at δ 153.9 (pyridine C-2), 150.3 (C-6), and 33.8 (cyclohexyl CH2) .

- Chromatography : TLC (Rf = 0.6 in petroleum ether/EtOAc 10:1) and HPLC are used to confirm purity .

Q. What safety precautions are critical during synthesis?

- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation from intermediates like (bromomethyl)cyclohexane. In case of exposure, flush skin with soap/water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize low yields in photochemical alkylation protocols?

- Variables to Test :

- Reactor Design : Flow systems (e.g., microreactors) enhance light penetration and mixing, improving reproducibility compared to batch setups .

- Equivalents of Cyclohexane : Increasing from 2.5 to 3.0 equiv. may enhance conversion but risks side reactions.

- Catalyst Screening : Evaluate benzophenone derivatives as triplet sensitizers to boost efficiency .

Q. What explains discrepancies in reported yields (49% vs. 53%) for similar protocols?

- Key Factors :

- Reaction Scale : Microscale flow reactions (0.5 mmol) minimize side products vs. batch (0.2 mmol) .

- Purification Efficiency : Gradient elution in chromatography (pentane/EtOAc 99:1 to 93:7) improves recovery .

Q. Are there alternative pathways for introducing the cyclohexyl group?

- Comparative Methods :

Q. How can computational modeling aid in predicting reactivity?

- Approach : Use DFT calculations to map the energy landscape of radical intermediates. For example, assess the stability of the cyclohexyl radical during C–H bond activation .

Data Contradiction Analysis

Q. Why do NMR spectra vary between synthetic batches?

- Root Causes :

- Solvent Residues : Traces of ethyl acetate in the product can shift δ values.

- Diastereomer Formation : Cyclohexyl group conformation (axial vs. equatorial) may lead to splitting in 13C signals .

- Solution : Repeat NMR in anhydrous CDCl3 and compare with simulated spectra.

Future Research Directions

Q. What unexplored applications exist for this compound?

- Potential Uses :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.